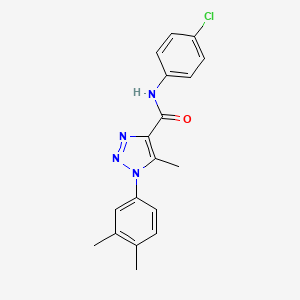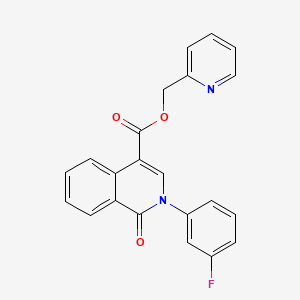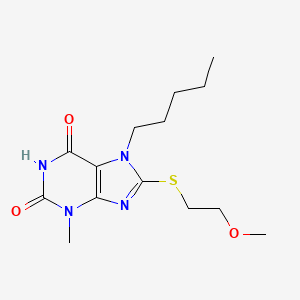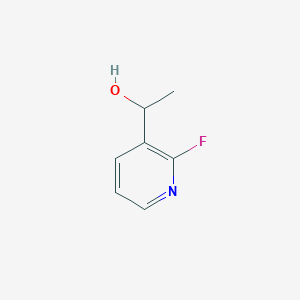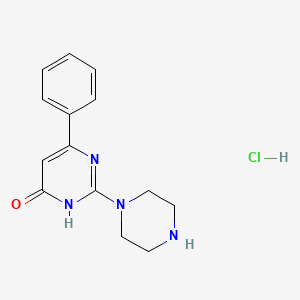
6-Phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one hydrochloride is a chemical compound that belongs to the class of dihydropyrimidinones. It is characterized by the presence of a phenyl group attached to the 6th position of the dihydropyrimidinone ring and a piperazine moiety at the 2nd position. This compound has garnered interest due to its potential biological and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one hydrochloride typically involves the following steps:
Condensation Reaction: The starting materials, such as an appropriate phenyl derivative and piperazine, are subjected to a condensation reaction in the presence of a suitable catalyst.
Cyclization: The resulting intermediate undergoes cyclization to form the dihydropyrimidinone ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
6-Phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 6-Phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Piperazine derivatives: Piperazine is a common moiety in many pharmaceuticals, such as aripiprazole and ranolazine.
Dihydropyrimidinones: Other dihydropyrimidinone derivatives are used in various therapeutic applications.
Uniqueness: 6-Phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one hydrochloride is unique due to its specific structural features, which confer distinct biological and chemical properties compared to other similar compounds.
This compound continues to be a subject of research due to its promising applications in various fields
Propiedades
IUPAC Name |
4-phenyl-2-piperazin-1-yl-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c19-13-10-12(11-4-2-1-3-5-11)16-14(17-13)18-8-6-15-7-9-18;/h1-5,10,15H,6-9H2,(H,16,17,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFAKIWYCWNXBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=O)N2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
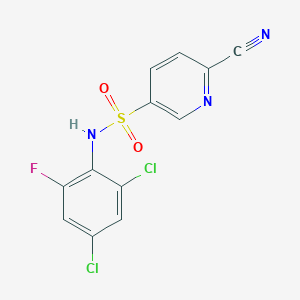
![5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2406903.png)
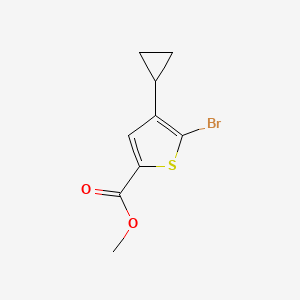
![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyrimidin-2-ylamino)propyl]piperidine-4-carboxamide](/img/structure/B2406906.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide](/img/structure/B2406907.png)
![2-amino-N-cyclopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2406909.png)
![5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406912.png)

